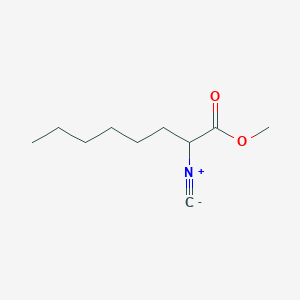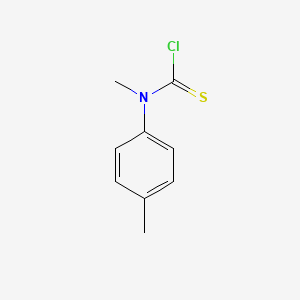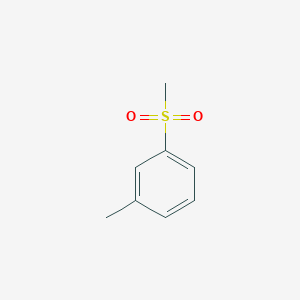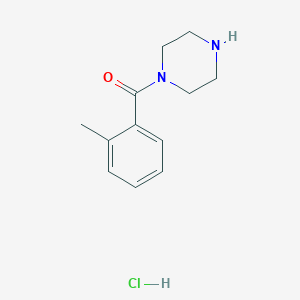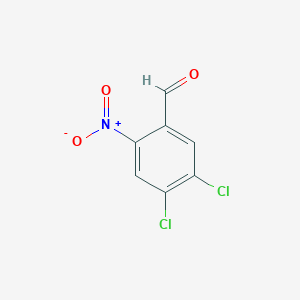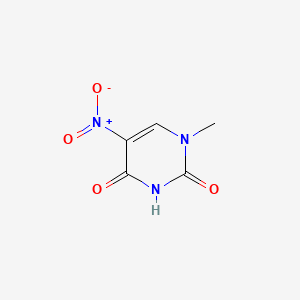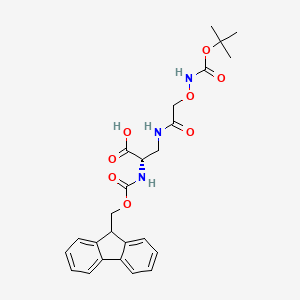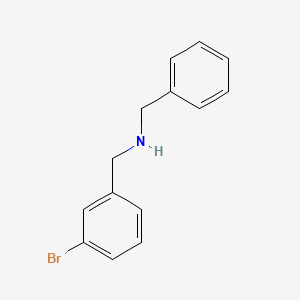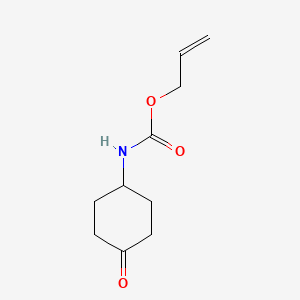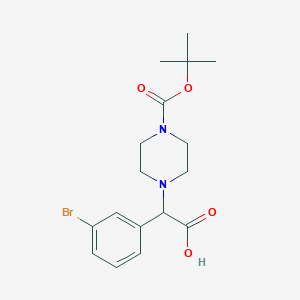
2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid
Übersicht
Beschreibung
2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid, also known as Boc-PPA, is an organic compound with a wide range of applications in the scientific research field. It is a versatile synthetic intermediate and is used in a variety of organic syntheses, such as the synthesis of peptides, polymers, and inhibitors. Boc-PPA has also been used in the development of drugs, as a model for drug design, and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid has a wide range of applications in the scientific research field. It is used as a model for drug design and as a synthetic intermediate in the synthesis of peptides, polymers, and inhibitors. It has also been used in the development of drugs, such as antifungal agents, and in the study of biochemical and physiological effects. 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid has also been used in the synthesis of peptide nucleic acids, which are used in the study of gene expression.
Wirkmechanismus
The mechanism of action of 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid is not fully understood. However, it is believed that the compound binds to proteins and other molecules, which leads to changes in the structure and function of these molecules. This binding is thought to be mediated by hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemische Und Physiologische Effekte
2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure, and to inhibit the activity of enzymes involved in the metabolism of drugs. It has also been shown to inhibit the growth of bacteria and fungi, and to act as an antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and the methods used to synthesize it are well-established. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, there are some limitations to its use in lab experiments. It is not water-soluble, and it is not very stable in the presence of light or oxygen.
Zukünftige Richtungen
The future directions of 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid research include further studies into its mechanism of action, its biochemical and physiological effects, and its applications in drug development. It could also be used in the development of peptide-based drugs and in the synthesis of peptide nucleic acids. Additionally, it could be used in the development of inhibitors and polymers, and in the study of gene expression. Finally, further studies into its advantages and limitations for lab experiments could be conducted.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCVKKOJQFQQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376099 | |
| Record name | (3-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid | |
CAS RN |
885273-07-4 | |
| Record name | (3-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1597055.png)

